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Compound of Interest

Compound Name: NCA029

Cat. No.: B12369494 Get Quote

Disclaimer: The initial search for "NCA029" did not yield any specific therapeutic agent. To fulfill

the request for a comparative guide, this report uses Canagliflozin, a well-documented Sodium-

Glucose Cotransporter 2 (SGLT2) inhibitor, as an illustrative example to demonstrate the

requested format and content.

This guide provides an objective comparison of the long-term efficacy and safety of

Canagliflozin against other key classes of antihyperglycemic agents used in the management

of Type 2 Diabetes (T2DM). The data presented is intended for researchers, scientists, and

drug development professionals to facilitate an informed assessment of Canagliflozin's

performance relative to its alternatives.

Comparative Efficacy and Safety of Canagliflozin
The long-term therapeutic value of Canagliflozin has been substantiated in large-scale

cardiovascular and renal outcomes trials. Its primary mechanism of action, the inhibition of

SGLT2 in the proximal tubules of the kidneys, leads to increased urinary glucose excretion,

thereby lowering blood glucose levels independently of insulin.[1][2][3] This mechanism also

contributes to secondary benefits such as modest reductions in body weight and blood

pressure.

For a comprehensive assessment, Canagliflozin is compared against two other major classes

of non-insulin therapies for T2DM: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists and
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Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.

Glycemic and Metabolic Endpoints
The following tables summarize the long-term (≥52 weeks) comparative data on key glycemic

and metabolic parameters.

Table 1: Glycemic Control

Drug/Dos
age

Trial
Duration
(weeks)

Baseline
HbA1c
(%)

Mean
Change
in HbA1c
(%)

Comparat
or

Mean
Change
in HbA1c
(%) -
Comparat
or

Canaglifloz

in 300 mg
SUSTAIN 8 52 ~8.3 -1.0

Semaglutid

e 1.0 mg
-1.5[4][5][6]

Canaglifloz

in 300 mg

Lavalle

Gonzalez

et al.

52 ~7.9 -1.03
Sitagliptin

100 mg
-0.66[7]

Table 2: Body Weight
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Drug/Dos
age

Trial
Duration
(weeks)

Baseline
Body
Weight
(kg)

Mean
Change
in Body
Weight
(kg)

Comparat
or

Mean
Change
in Body
Weight
(kg) -
Comparat
or

Canaglifloz

in 300 mg
SUSTAIN 8 52 ~90 -4.2

Semaglutid

e 1.0 mg
-5.3[4][5][6]

Canaglifloz

in 300 mg

Lavalle

Gonzalez

et al.

52 ~87 -3.8
Sitagliptin

100 mg
-0.6[7]

Cardiorenal Outcomes
The impact of Canagliflozin on long-term cardiovascular and renal outcomes has been a

significant area of investigation, particularly through the CANVAS Program and the

CREDENCE trial.

Table 3: Major Adverse Cardiovascular Events (MACE) and Renal Outcomes
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Drug Class Key Trial(s)
Primary
Outcome

Hazard Ratio
(HR) vs.
Placebo (95%
CI)

Key Findings

SGLT2 Inhibitor

(Canagliflozin)

CANVAS

Program

MACE (CV

death, nonfatal

MI, nonfatal

stroke)

0.86 (0.75 - 0.97)

[8]

Reduced risk of

MACE.

Increased risk of

amputation was

noted.[8][9]

CREDENCE

Composite of

ESKD, doubling

of serum

creatinine, renal

or CV death

0.70 (0.59 - 0.82)

[8]

Significant

reduction in the

risk of kidney

failure and

cardiovascular

events in

patients with

T2DM and

kidney disease.

[10][11]

GLP-1 Receptor

Agonists

Various

(LEADER,

SUSTAIN-6, etc.)

MACE

Variable by

agent, generally

show benefit

(e.g., Liraglutide

HR: 0.87;

Semaglutide HR:

0.74)

Consistently

demonstrate a

reduction in

MACE.

DPP-4 Inhibitors

Various (SAVOR-

TIMI 53,

EXAMINE, etc.)

MACE
Generally neutral

(HR ≈ 1.0)

Generally

demonstrated

cardiovascular

safety but not

superiority over

placebo.[12]
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A network meta-analysis comparing SGLT2 inhibitors and GLP-1 receptor agonists found that

both classes reduce the risk of MACE compared to placebo, with no significant difference

between the two classes. However, SGLT2 inhibitors were associated with a lower risk of renal

events compared to GLP-1 receptor agonists.[13][14][15]

Experimental Protocols
Detailed methodologies for the pivotal long-term efficacy trials of Canagliflozin are summarized

below.

CANVAS Program (Canagliflozin Cardiovascular
Assessment Study)

Study Design: The CANVAS Program integrated data from two randomized, double-blind,

placebo-controlled trials: CANVAS and CANVAS-R.[8][9][16][17][18]

Participants: A total of 10,142 patients with T2DM and high cardiovascular risk (either

established cardiovascular disease or multiple cardiovascular risk factors) were enrolled.[8]

[18] Inclusion criteria included an HbA1c between 7.0% and 10.5%.[17]

Intervention: Patients were randomly assigned to receive Canagliflozin (100 mg or 300 mg

daily) or a matching placebo, in addition to standard of care.[17]

Primary Outcome: The primary endpoint was a composite of major adverse cardiovascular

events (MACE), including death from cardiovascular causes, nonfatal myocardial infarction,

or nonfatal stroke.[9][18]

Follow-up: The mean follow-up period was 188.2 weeks.[9]

CREDENCE Trial (Canagliflozin and Renal Events in
Diabetes with Established Nephropathy Clinical
Evaluation)

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[11][19][20]

Participants: The trial enrolled 4,401 patients with T2DM and albuminuric chronic kidney

disease.[19] Key inclusion criteria were an estimated glomerular filtration rate (eGFR) of 30
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to <90 ml/min/1.73 m² and albuminuria (urine albumin-to-creatinine ratio >300 to 5000 mg/g).

[10][11][20] All patients were on a stable dose of an ACE inhibitor or an ARB.

Intervention: Patients were randomly assigned to receive Canagliflozin 100 mg daily or

placebo.[11]

Primary Outcome: The primary composite outcome was end-stage kidney disease (ESKD), a

doubling of the serum creatinine level, or death from renal or cardiovascular causes.[11]

Follow-up: The trial was stopped early due to overwhelming efficacy, with a median follow-up

of 2.62 years.[11]

Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these drug classes are crucial for understanding their

efficacy profiles and for identifying potential targets in drug development.

SGLT2 Inhibitor (Canagliflozin) Signaling Pathway

SGLT2 Action
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Caption: Mechanism of action for SGLT2 inhibitors like Canagliflozin.
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GLP-1 Receptor Agonist Signaling Pathway

GLP-1 Receptor
Agonist

GLP-1 Receptor
(Pancreatic β-cells, Brain, etc.)Activates

Glucagon
Secretion

Decreases

Gastric Emptying
Slows

Appetite
(CNS Effect)

Decreases

Adenylyl CyclaseStimulates cAMPIncreases PKA / Epac2 Glucose-Dependent
Insulin Secretion

Increases

Lowered Blood
GlucoseContributes to

Lowering

Weight Loss

Click to download full resolution via product page

Caption: Signaling pathway for GLP-1 Receptor Agonists.

DPP-4 Inhibitor Mechanism of Action
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Caption: Mechanism of action for DPP-4 Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12369494?utm_src=pdf-body-img
https://www.benchchem.com/product/b12369494?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Schematic-diagram-of-the-protective-mechanism-of-the-SGLT2-inhibitors-in-CI-AKI-Because_fig6_359799341
https://www.researchgate.net/figure/Schematic-diagram-showing-conventional-mechanisms-of-action-of-SGLT2-inhibitors-SGLT_fig1_349655302
https://www.researchgate.net/figure/Structures-of-the-three-SGLT2-inhibitors-currently-carrying-FDA-approved-cardiovascular_fig1_353339695
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. novonordiskscientificmaterial.com [novonordiskscientificmaterial.com]

5. emjreviews.com [emjreviews.com]

6. Efficacy and safety of once-weekly semaglutide versus daily canagliflozin as add-on to
metformin in patients with type 2 diabetes (SUSTAIN 8): a double-blind, phase 3b,
randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Combination Therapy With Canagliflozin Plus Liraglutide Exerts Additive Effect on Weight
Loss, but Not on HbA1c, in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. gpnotebook.com [gpnotebook.com]

10. gpnotebook.com [gpnotebook.com]

11. docwirenews.com [docwirenews.com]

12. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

13. Cardiovascular and renal outcomes with SGLT-2 inhibitors versus GLP-1 receptor
agonists in patients with type 2 diabetes mellitus and chronic kidney disease: a systematic
review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Network meta-analysis on the effects of finerenone versus SGLT2 inhibitors and GLP-1
receptor agonists on cardiovascular and renal outcomes in patients with type 2 diabetes
mellitus and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Comparison of effects of SGLT-2 inhibitors and GLP-1 receptor agonists on
cardiovascular and renal outcomes in type 2 diabetes mellitus patients with/without
albuminuria: A systematic review and network meta-analysis - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. Rationale, design and baseline characteristics of the CANagliflozin cardioVascular
Assessment Study–Renal (CANVAS‐R): A randomized, placebo‐controlled trial - PMC
[pmc.ncbi.nlm.nih.gov]

17. ClinicalTrials.gov [clinicaltrials.gov]

18. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results
From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC
[pmc.ncbi.nlm.nih.gov]

19. The Canagliflozin and Renal Endpoints in Diabetes with Established Nephropathy
Clinical Evaluation (CREDENCE) Study Rationale, Design, and Baseline Characteristics -
PMC [pmc.ncbi.nlm.nih.gov]

20. Canagliflozin and Renal Outcomes in Type 2 Diabetes and Nephropathy - PubMed
[pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.novonordiskscientificmaterial.com/assets/easd_52_lingvay.pdf
https://www.emjreviews.com/diabetes/abstract/once-weekly-semaglutide-versus-daily-canagliflozin-in-type-2-diabetes-mellitus-sustain-8-how-do-they-compare/
https://pubmed.ncbi.nlm.nih.gov/31540867/
https://pubmed.ncbi.nlm.nih.gov/31540867/
https://pubmed.ncbi.nlm.nih.gov/31540867/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7411279/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7411279/
https://www.researchgate.net/publication/382461435_An_overview_of_the_CANVAS_Program_and_CREDENCE_trial_The_primary_outcomes_and_key_clinical_implications_for_those_managing_patients_with_type_2_diabetes
https://gpnotebook.com/pages/diabetes-and-endocrinology/canvas-program-canagliflozin-and-cardiovascular-and-renal-events-in-type-2-diabetes
https://gpnotebook.com/pages/diabetes-and-endocrinology/credence-canagliflozin-and-renal-outcomes-in-type-2-diabetes-diabetic-and-nephropathy
https://www.docwirenews.com/post/credence-trial-canagliflozin-improved-renal-outcomes-in-patients-with-type-2-diabetes
https://en.wikipedia.org/wiki/Dipeptidyl_peptidase-4_inhibitor
https://pubmed.ncbi.nlm.nih.gov/33413348/
https://pubmed.ncbi.nlm.nih.gov/33413348/
https://pubmed.ncbi.nlm.nih.gov/33413348/
https://pubmed.ncbi.nlm.nih.gov/36335326/
https://pubmed.ncbi.nlm.nih.gov/36335326/
https://pubmed.ncbi.nlm.nih.gov/36335326/
https://pubmed.ncbi.nlm.nih.gov/34780865/
https://pubmed.ncbi.nlm.nih.gov/34780865/
https://pubmed.ncbi.nlm.nih.gov/34780865/
https://pubmed.ncbi.nlm.nih.gov/34780865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5348724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5348724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5348724/
https://www.clinicaltrials.gov/study/NCT01032629
https://pmc.ncbi.nlm.nih.gov/articles/PMC5777572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5777572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5777572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5804835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5804835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5804835/
https://pubmed.ncbi.nlm.nih.gov/30990260/
https://pubmed.ncbi.nlm.nih.gov/30990260/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Long-Term Efficacy of Canagliflozin: A Comparative
Analysis for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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